molecular formula C18H22ClN5O2 B10966259 5-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-N-methylfuran-2-carboxamide

5-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-N-methylfuran-2-carboxamide

Cat. No.: B10966259
M. Wt: 375.9 g/mol
InChI Key: WYWNTTPZBZFTNG-UHFFFAOYSA-N
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Description

5-[(4-CHLORO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)METHYL]-N-[(1-ETHYL-1H-PYRAZOL-4-YL)METHYL]-N-METHYL-2-FURAMIDE is a complex organic compound that belongs to the class of pyrazole derivatives. These compounds are known for their diverse pharmacological activities, including antileishmanial and antimalarial properties . The structure of this compound includes a pyrazole ring, which is a five-membered ring containing two nitrogen atoms, and a furan ring, which is a five-membered ring containing one oxygen atom.

Preparation Methods

The synthesis of 5-[(4-CHLORO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)METHYL]-N-[(1-ETHYL-1H-PYRAZOL-4-YL)METHYL]-N-METHYL-2-FURAMIDE involves multiple steps, including the formation of the pyrazole and furan rings, followed by their coupling. The synthetic route typically involves the use of reagents such as hydrazine, chloroacetyl chloride, and various catalysts under controlled conditions . Industrial production methods may involve optimization of these steps to increase yield and purity, often using continuous flow reactors and automated systems to ensure consistency and scalability.

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of pyrazole-4-carboxylic acid derivatives, while reduction may yield pyrazoline derivatives.

Scientific Research Applications

5-[(4-CHLORO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)METHYL]-N-[(1-ETHYL-1H-PYRAZOL-4-YL)METHYL]-N-METHYL-2-FURAMIDE has several scientific research applications:

Mechanism of Action

The mechanism by which 5-[(4-CHLORO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)METHYL]-N-[(1-ETHYL-1H-PYRAZOL-4-YL)METHYL]-N-METHYL-2-FURAMIDE exerts its effects involves interaction with specific molecular targets and pathways. For instance, its antileishmanial activity is believed to be due to its ability to inhibit the enzyme dihydrofolate reductase, which is crucial for the synthesis of nucleotides in the parasite . This inhibition disrupts the parasite’s DNA synthesis and replication, leading to its death.

Comparison with Similar Compounds

Similar compounds to 5-[(4-CHLORO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)METHYL]-N-[(1-ETHYL-1H-PYRAZOL-4-YL)METHYL]-N-METHYL-2-FURAMIDE include other pyrazole derivatives such as:

The uniqueness of 5-[(4-CHLORO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)METHYL]-N-[(1-ETHYL-1H-PYRAZOL-4-YL)METHYL]-N-METHYL-2-FURAMIDE lies in its dual pyrazole structure, which enhances its pharmacological properties and makes it a versatile compound for various applications.

Properties

Molecular Formula

C18H22ClN5O2

Molecular Weight

375.9 g/mol

IUPAC Name

5-[(4-chloro-3,5-dimethylpyrazol-1-yl)methyl]-N-[(1-ethylpyrazol-4-yl)methyl]-N-methylfuran-2-carboxamide

InChI

InChI=1S/C18H22ClN5O2/c1-5-23-10-14(8-20-23)9-22(4)18(25)16-7-6-15(26-16)11-24-13(3)17(19)12(2)21-24/h6-8,10H,5,9,11H2,1-4H3

InChI Key

WYWNTTPZBZFTNG-UHFFFAOYSA-N

Canonical SMILES

CCN1C=C(C=N1)CN(C)C(=O)C2=CC=C(O2)CN3C(=C(C(=N3)C)Cl)C

Origin of Product

United States

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